3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
Description
3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, difluoromethyl, and methyl groups
Properties
IUPAC Name |
3-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClF2N2O2/c1-4(3-6(15)16)14-5(2)7(10)8(13-14)9(11)12/h4,9H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFRNNFUDBXDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)CC(=O)O)C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of chloro, difluoromethyl, and methyl substituents. The final step involves the attachment of the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Industrial methods often focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The chloro and difluoromethyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to desired biological effects.
Comparison with Similar Compounds
- 3-[4-Chloro-3-(trifluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
- 3-[4-Chloro-3-(fluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
- 3-[4-Chloro-3-(methyl)-5-methylpyrazol-1-yl]butanoic acid
Comparison: Compared to its analogs, 3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications. Additionally, the difluoromethyl group can influence the compound’s binding affinity and selectivity towards specific molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
